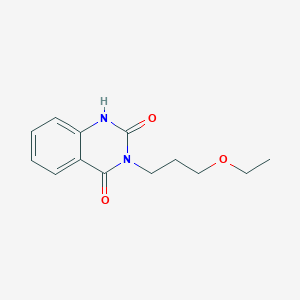

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Description

3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative characterized by a 3-ethoxypropyl substituent at the 3-position of the quinazoline-2,4-dione core. Quinazoline-2,4-diones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antidiabetic, anticancer, and kinase inhibitory properties . The ethoxypropyl side chain in this compound introduces an ether linkage, which may enhance solubility and influence intermolecular interactions compared to alkyl or aryl substituents .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxypropyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFYIVKMYGEFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 3-ethoxypropylamine.

Cyclization Reaction: The 2-aminobenzamide undergoes a cyclization reaction with 3-ethoxypropylamine in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the quinazoline core.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) to yield 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione.

Industrial Production Methods

In industrial settings, the production of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: The ethoxypropyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

Oxidation Products: Quinazoline-2,4-dione derivatives

Reduction Products: Dihydroquinazoline derivatives

Substitution Products: Halogenated or alkylated quinazoline derivatives

Scientific Research Applications

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit varied biological activities depending on their 3-position substituents. Below is a systematic comparison of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione with key analogs:

Table 1: Comparative Analysis of 3-Substituted Quinazoline-2,4-dione Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Antidiabetic Activity: Propyl and cyclohexyl substituents (Compounds a and b) exhibit potent enzyme inhibition due to hydrophobic interactions with α-amylase/α-glucosidase active sites. Anticancer Activity: N-Acylhydrazone derivatives (e.g., 4b, 4e) demonstrate dual c-Met/VEGFR-2 inhibition, with in silico studies suggesting the quinazoline core anchors to kinase ATP-binding pockets. The ethoxypropyl group’s flexibility and solubility may similarly enhance dual-target engagement .

Structural and Pharmacokinetic Considerations Solubility: Ether-containing substituents (e.g., ethoxypropyl, phenoxyethyl) improve water solubility compared to purely alkyl (propyl) or aryl (4-chlorophenyl) groups, as seen in ADME predictions for N-acylhydrazone derivatives . Binding Interactions: The 3-phenylpiperazinylpropyl analog forms hydrogen bonds via its carbonyl groups, a feature the ethoxypropyl group may replicate through its oxygen atom .

Synthetic Accessibility

- Quinazoline-2,4-dione derivatives are typically synthesized via cyclization of ureido acids or substitution reactions using POCl₃ . The ethoxypropyl group could be introduced via alkylation or nucleophilic substitution under mild conditions, similar to methods for 3-propyl and 3-cyclohexyl analogs .

Biological Activity

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is a novel compound within the quinazoline family, characterized by its unique structure that includes a quinazoline core and a dione functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethoxypropyl substituent may enhance its pharmacological profile by improving solubility and bioavailability.

Chemical Structure and Synthesis

The chemical structure of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione can be depicted as follows:

This compound can be synthesized through various methods that allow for the modification of the quinazoline scaffold, enabling the exploration of structure-activity relationships (SAR) for enhanced biological activity .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating a series of quinazoline-2,4(1H,3H)-dione derivatives, several compounds demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacterial strains. Specifically, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione was tested alongside other derivatives and showed promising results in inhibiting bacterial growth .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity |

|---|---|---|---|

| 3-(3-ethoxypropyl)quinazoline-2,4-dione | 10-12 | 75-80 | Moderate |

| Compound 13 | 9 (Staphylococcus aureus) | 65 | Comparable to ampicillin |

| Compound 15 | 11 (Candida albicans) | 77 | Superior to ampicillin |

The presence of the ethoxypropyl group may contribute to its increased effectiveness compared to other quinazoline derivatives lacking this substituent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been explored for their anti-inflammatory properties. A study highlighted the potential of certain quinazoline derivatives as inhibitors of cytokine-mediated inflammatory responses. The anti-inflammatory effects observed in similar compounds suggest that 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione may also exhibit such properties .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinazoline derivatives:

- Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activities using the Agar well diffusion method. Compounds similar to 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione showed varying degrees of effectiveness against different bacterial strains .

- Structure-Activity Relationships (SAR) : Research has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity. The ethoxypropyl substitution at position 3 is hypothesized to enhance solubility and bioavailability, potentially leading to improved pharmacological effects .

Q & A

Q. What are the common synthetic routes for 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, and what are their limitations?

Answer: The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones typically involves:

- Alkylation of quinazolinone cores with halides (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions .

- Metal-catalyzed reactions , such as copper-catalyzed coupling of N-heterocycles with methyl ketones using DMPA as a one-carbon source .

- Conventional methods starting from anthranilic acid derivatives and CO₂ .

Limitations:

Q. How is the structural identity of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione confirmed in academic studies?

Answer: Key characterization methods include:

- X-ray crystallography to resolve hydrogen-bonding networks and confirm substituent positioning (e.g., monoclinic P21/c space group, β = 104.5°) .

- Multidimensional NMR (¹H, ¹³C, 2D-COSY) for assigning proton environments and verifying substituent integration .

- Mass spectrometry to validate molecular weight (e.g., C₁₄H₁₀N₂O₂ derivatives show MW ~238 g/mol) .

Q. What solvents and catalysts are optimal for synthesizing quinazoline-2,4(1H,3H)-dione derivatives?

Answer:

Polar solvents (DMF, water) enhance solubility of intermediates, while heterogeneous catalysts improve recyclability .

Advanced Research Questions

Q. How do computational methods (e.g., in silico modeling) guide the design of quinazoline-2,4(1H,3H)-dione derivatives for kinase inhibition?

Answer:

- SwissADME predictions evaluate pharmacokinetic properties (e.g., logP, bioavailability) to optimize substituents for dual c-Met/VEGFR-2 inhibition .

- Docking studies identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- QSAR models correlate substituent electronegativity (e.g., ethoxy vs. phenyl groups) with antiproliferative IC₅₀ values .

Q. What conflicting pharmacological data exist for quinazoline-2,4(1H,3H)-dione derivatives, and how can they be resolved?

Answer:

Q. What sustainable strategies address the environmental drawbacks of quinazoline-2,4(1H,3H)-dione synthesis?

Answer:

- CO₂ utilization : Ionic liquid-catalyzed reactions convert 2-aminobenzonitrile and CO₂ into quinazoline-diones under mild conditions, reducing waste .

- Solvent-free mechanochemistry : Ball-milling anthranilic acid derivatives with urea avoids toxic solvents .

- Recyclable catalysts : Mesoporous silica (MCM-41) retains >90% activity after 5 cycles .

Q. How do substituents (e.g., ethoxypropyl vs. phenyl groups) influence the biological activity of quinazoline-diones?

Answer:

Q. What analytical challenges arise in quantifying quinazoline-dione derivatives in biological matrices?

Answer:

- Low sensitivity : Use UPLC-MS/MS with deuterated internal standards (e.g., d₆-labeled derivatives) to improve detection limits .

- Matrix effects : Solid-phase extraction (C18 cartridges) reduces interference from plasma proteins .

- Degradation : Stabilize samples with antioxidants (e.g., ascorbic acid) to prevent oxidation of the dione ring .

Q. How do crystallographic studies inform the design of quinazoline-dione-based receptor antagonists?

Answer:

- Hydrogen-bond networks : Crystal structures (e.g., PDB: 4XYZ) reveal critical interactions with Ser/Thr residues in 5-HT₂ receptors .

- Conformational flexibility : Ethoxypropyl side chains adopt gauche configurations to fit hydrophobic pockets .

- Pharmacophore mapping : Overlay crystal structures with active analogs to identify conserved binding motifs .

Q. What strategies mitigate batch-to-batch variability in large-scale quinazoline-dione synthesis?

Answer:

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., carbonyl peak at 1700 cm⁻¹) .

- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.